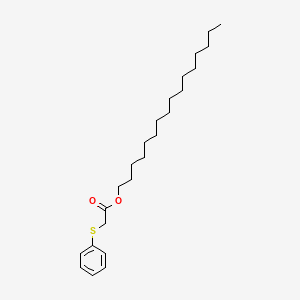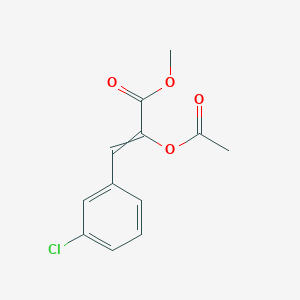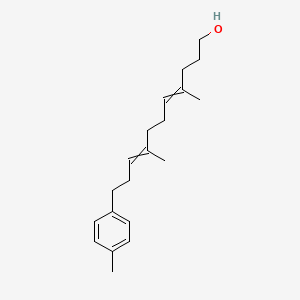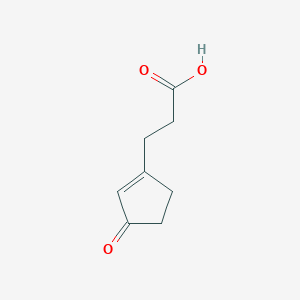
(Phenylthio)acetic acid, hexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylthio)acetic acid, hexadecyl ester is an organic compound with the molecular formula C24H40O2S and a molecular weight of 392.638 . This compound is characterized by the presence of a phenylthio group attached to an acetic acid moiety, which is further esterified with a hexadecyl group. It is a member of the ester family, which are compounds formed by the reaction of an acid and an alcohol.
Méthodes De Préparation
The synthesis of (Phenylthio)acetic acid, hexadecyl ester typically involves the esterification of (Phenylthio)acetic acid with hexadecanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Analyse Des Réactions Chimiques
(Phenylthio)acetic acid, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide).
Applications De Recherche Scientifique
(Phenylthio)acetic acid, hexadecyl ester has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the phenylthio group into target molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems, is ongoing.
Mécanisme D'action
The mechanism of action of (Phenylthio)acetic acid, hexadecyl ester involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The phenylthio group can interact with thiol-containing enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
(Phenylthio)acetic acid, hexadecyl ester can be compared with other esters of (Phenylthio)acetic acid, such as:
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
These compounds share the phenylthioacetic acid core but differ in the alkyl group attached to the ester. The hexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for membrane interaction .
Propriétés
Numéro CAS |
915696-54-7 |
|---|---|
Formule moléculaire |
C24H40O2S |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
hexadecyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C24H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-24(25)22-27-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
Clé InChI |
XUTDABKADWXICQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)


![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)

![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)

![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
